molecular formula C17H34O2 B1436288 Methyl palmitate-d31

Methyl palmitate-d31

Cat. No.: B1436288
M. Wt: 301.64 g/mol
InChI Key: FLIACVVOZYBSBS-QXZIXZDNSA-N
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Description

Nomenclature and Chemical Identity

Methyl hexadecanoate-D31 is systematically known by several nomenclature conventions that reflect its chemical structure and isotopic composition. The compound is officially designated as methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative names include methyl palmitate-D31, methyl perdeuteriohexadecanoate, and hexadecanoic-D31 acid methyl ester. The Chemical Abstracts Service registry number for this compound is 29848-79-1, which provides a unique identifier for regulatory and commercial purposes.

The molecular structure of methyl hexadecanoate-D31 consists of a straight-chain saturated fatty acid ester where the palmitic acid backbone has been extensively deuterated. The molecular formula is represented as C17H3D31O2, indicating the presence of 17 carbon atoms, 3 hydrogen atoms, 31 deuterium atoms, and 2 oxygen atoms. This isotopic substitution results in a molecular weight of 301.64 grams per mole, representing a significant increase from the unlabeled methyl palmitate which has a molecular weight of 270.457 grams per mole. The deuterium substitution encompasses the entire aliphatic chain of the fatty acid portion, with the exception of the methyl group attached to the carboxyl oxygen, which retains its original hydrogen atoms.

Table 1: Chemical Identity and Physical Properties of Methyl hexadecanoate-D31

Property Value Reference
Molecular Formula C17H3D31O2
Molecular Weight 301.64 g/mol
Chemical Abstracts Service Number 29848-79-1
Unlabeled Chemical Abstracts Service Number 112-39-0
Isotopic Enrichment 98 atom % D minimum
Chemical Purity 98% minimum
Physical State Solid
Storage Conditions Room temperature

The structural integrity of methyl hexadecanoate-D31 is maintained through careful synthetic protocols that ensure complete deuteration of the fatty acid chain while preserving the ester functionality. The deuterium atoms are incorporated into all methylene positions along the saturated fatty acid backbone, creating a uniformly labeled molecule that exhibits distinct mass spectrometric and nuclear magnetic resonance characteristics compared to its non-deuterated counterpart. This comprehensive labeling pattern makes the compound particularly valuable for metabolic studies where precise tracking of fatty acid metabolism is required.

Historical Development of Deuterated Fatty Acid Methyl Esters

The development of deuterated fatty acid methyl esters represents a significant milestone in the evolution of stable isotope chemistry and metabolic research methodologies. The initial exploration of deuterium-labeled fatty acids began in the mid-20th century when researchers recognized the potential of stable isotopes for investigating biological processes without the complications associated with radioactive tracers. Early synthetic approaches focused on selective deuteration at specific positions within fatty acid molecules, with particular attention to the carboxyl group and terminal methyl positions.

Historical synthesis methods for deuterated fatty acids involved various chemical transformations designed to introduce deuterium atoms at predetermined locations. One of the pioneering approaches described the synthesis of lauric acids deuterated in the carboxyl, terminal methyl, and alpha-methylene groups through a series of chemical reactions involving deuterium oxide decomposition and silver salt methylation procedures. These early methods established the foundation for more sophisticated synthetic strategies that would eventually lead to the comprehensive deuteration observed in modern compounds such as methyl hexadecanoate-D31.

The advancement of synthetic methodologies continued through the development of more efficient deuteration protocols. Microwave-assisted synthesis emerged as a significant improvement, enabling the rapid and efficient preparation of deuterated estrogen fatty acid esters for use as internal standards in isotope dilution gas chromatography-mass spectrometry analyses. This technological advancement demonstrated the feasibility of producing complex deuterated molecules with high efficiency and purity, paving the way for the commercial availability of extensively deuterated compounds.

Table 2: Historical Milestones in Deuterated Fatty Acid Development

Time Period Development Significance Reference
Mid-20th Century Initial selective deuteration methods Established foundation for stable isotope chemistry
1958 Synthesis of deuterated lauric acids First systematic approach to fatty acid deuteration
2006 Microwave-assisted synthesis protocols Improved efficiency and yield
2007 Hexadeuterated palmitic acids Advanced positional labeling strategies
2010 Very long chain deuterated fatty acids Extended chain length capabilities
2020s Enzyme-assisted synthesis methods High purity chain-deuterated compounds

The evolution toward comprehensively deuterated fatty acid methyl esters like methyl hexadecanoate-D31 required the development of novel synthetic strategies capable of introducing deuterium atoms throughout the entire aliphatic chain. Recent advances in controlled tetradeuteration protocols have demonstrated the feasibility of precisely targeting specific positions within fatty acid molecules. These methods utilize easily available starting materials and straightforward reaction procedures, making the production of deuterated fatty acids more accessible to research laboratories worldwide.

Contemporary synthetic approaches have incorporated enzyme-assisted methodologies to achieve high-purity, chain-deuterated fatty acid derivatives. These biotechnological advances have enabled the production of deuterated phospholipids and related compounds with exceptional chemical purity and complete regiopurity. The integration of enzymatic processes with traditional chemical synthesis has expanded the scope of available deuterated compounds and improved the overall quality of isotopically labeled molecules for research applications.

Significance in Isotopic Labeling Studies

Methyl hexadecanoate-D31 has established itself as an indispensable tool in isotopic labeling studies, particularly in the investigation of fatty acid metabolism and lipid biochemistry. The compound's extensive deuteration pattern provides researchers with a highly sensitive tracer for monitoring fatty acid oxidation, incorporation into cellular membranes, and transformation through various metabolic pathways. The use of deuterium-labeled fatty acids offers significant advantages over traditional carbon-13 labeled compounds, including the elimination of complex acetate correction procedures and the reduction of sampling frequency requirements in metabolic studies.

Validation studies have demonstrated the effectiveness of deuterium-labeled palmitate compounds in measuring fatty acid oxidation during exercise conditions. Research comparing methyl hexadecanoate-D31 with carbon-13 labeled palmitate revealed excellent correlation between the two tracers when used to assess fatty acid metabolism. The deuterium-labeled compound showed cumulative recovery rates of 10.6 ± 3% in urine samples collected nine hours after administration, compared to 5.6 ± 2% recovery for carbon-13 palmitate in breath samples. This superior recovery profile makes deuterium-labeled compounds particularly suitable for outpatient studies and extended metabolic investigations.

Table 3: Comparative Performance of Deuterated versus Carbon-13 Labeled Fatty Acids

Parameter Methyl hexadecanoate-D31 Carbon-13 Palmitate Reference
Cumulative Recovery (9 hours) 10.6 ± 3% 5.6 ± 2%
Sample Collection Matrix Urine Breath
Acetate Correction Required No Yes
Sampling Frequency Reduced Frequent
Correlation Coefficient y=0.96x + 0 -

Recent applications of methyl hexadecanoate-D31 in untargeted lipidomics studies have revealed the compound's utility in investigating metabolic pathways through deuterium incorporation analysis. Studies involving deuterium oxide administration to laboratory animals have demonstrated the preferential incorporation of deuterium into saturated fatty acid residues within complex lipids. Mass spectrometric analysis revealed that deuterium incorporation occurred primarily in palmitic and stearic acid fragments of phospholipids, triglycerides, and other lipid classes, while the corresponding free fatty acids showed minimal deuteration. This selective incorporation pattern provides valuable insights into the compartmentalization of fatty acid metabolism and the relative rates of lipid synthesis and turnover.

The application of methyl hexadecanoate-D31 in hepatic metabolism studies has proven particularly valuable for understanding fatty acid processing in liver tissue. Deuterium magnetic resonance imaging investigations have utilized deuterated palmitic acid to assess metabolic differences in animal models of fatty liver disease. These studies revealed elevated concentrations of deuterated palmitic acid in diseased liver tissue compared to healthy controls, providing direct evidence of altered fatty acid metabolism in pathological conditions. The ability to monitor fatty acid uptake and processing in vivo using non-invasive imaging techniques represents a significant advancement in metabolic research capabilities.

Methodological advantages of deuterium-labeled fatty acids extend beyond their analytical convenience to include their compatibility with various analytical platforms. The compound's isotopic signature is readily detectable by mass spectrometry, nuclear magnetic resonance spectroscopy, and deuterium magnetic resonance imaging. This multi-platform compatibility enables researchers to select the most appropriate analytical approach for their specific research objectives while maintaining consistency in tracer selection. Furthermore, the stability of deuterium labeling under physiological conditions ensures that the isotopic signature remains intact throughout extended study periods, providing reliable data for long-term metabolic investigations.

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIACVVOZYBSBS-QXZIXZDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of Deuterated Palmitic Acid

One of the most common and effective preparation methods for methyl hexadecanoate-D31 is the acid-catalyzed esterification of perdeuterated palmitic acid (palmitic acid-D31) with methanol. This method ensures the retention of the deuterium labeling on the fatty acid chain while converting the acid to its methyl ester form.

Procedure:

  • Starting material: Palmitic acid-D31 (C16D31HCOOH)
  • Reagents: Methanolic sulfuric acid (H2SO4 in methanol, typically 2.5% v/v)
  • Conditions: Heating at approximately 100°C for 45 minutes in a sealed tube
  • Work-up: After cooling, water is added, and the methyl ester is extracted into an organic solvent such as heptane. The organic extracts are dried to yield methyl hexadecanoate-D31.

Key details from research:

  • Palmitic acid-D31 (128 mg, 445 μmol) was dissolved in 5 mL of 2.5% sulfuric acid in methanol.
  • The mixture was heated at 100 °C for 45 minutes.
  • After cooling, 3 mL water was added, and the product was extracted three times with 3 mL heptane.
  • The combined extracts were dried to afford methyl palmitate-D31 with high purity suitable for analytical and preparative purposes.

Advantages:

  • High chemical purity (>96%) and complete retention of deuterium labeling.
  • Straightforward and reproducible.
  • Compatible with standard laboratory equipment.

Enzyme-Assisted Synthesis

An alternative, more specialized method involves enzyme-assisted synthesis, which can provide regioselective and high-purity chain-deuterated methyl esters. Lipase-catalyzed transesterification reactions can be employed to convert deuterated fatty acids or triglycerides into methyl esters under mild conditions.

Highlights:

  • Enzymatic methods offer high regioselectivity and can maintain isotopic purity.
  • Suitable for producing chain-deuterated phospholipids and related compounds, which can be hydrolyzed and converted to methyl esters.
  • This method is more complex and typically used for advanced isotopic labeling applications.

Conventional Two-Step Method: Saponification Followed by Boron Trifluoride-Catalyzed Methylation

This classical approach is used for preparing fatty acid methyl esters (FAMEs) from complex lipid mixtures and can be adapted for deuterated substrates.

Steps:

  • Saponification: Hydrolysis of lipid or fatty acid esters with potassium hydroxide (KOH) in 70% ethanol at 90°C for 1 hour to release free fatty acids.
  • Acidification: The reaction mixture is acidified with hydrochloric acid (HCl).
  • Extraction: Free fatty acids are extracted with hexane.
  • Methylation: The free fatty acids are methylated using 10% boron trifluoride (BF3) in methanol at 37°C for 20 minutes.
  • Final extraction: Methyl esters are extracted with hexane for purification.

While this method is robust, it may be less preferred for perdeuterated compounds due to potential isotopic exchange under acidic or basic conditions.

Quality Control and Purity Assessment

Purity and isotopic incorporation are verified by gas chromatography (GC) and mass spectrometry (MS). Typical GC retention times and mass spectral patterns confirm the presence of methyl hexadecanoate-D31 with minimal proton contamination.

Parameter Value/Description
Molecular Formula C17H3D31O2
Molecular Weight 301.64 g/mol
Purity (chemical) >96% (by GC analysis)
Deuterium incorporation Complete or near-complete (31 D atoms)
Typical GC conditions Methanolic H2SO4 esterification followed by heptane extraction
Mass spectral confirmation M+ peak at m/z 301.64 consistent with perdeuterated methyl palmitate

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Acid-Catalyzed Esterification Palmitic acid-D31 Methanolic H2SO4, 100°C, 45 min High purity, simple, scalable Requires sealed tube heating
Enzyme-Assisted Synthesis Deuterated fatty acids Lipase catalysis, mild conditions Regioselective, high isotopic purity More complex, specialized enzymes required
Saponification + BF3 Methylation Lipid mixtures or acids KOH hydrolysis, acidification, BF3/methanol methylation Robust, widely used for FAME prep Potential isotopic exchange, harsher conditions

Chemical Reactions Analysis

Types of Reactions: Methyl hexadecanoate-D31 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Preparation

Methyl hexadecanoate-D31 is synthesized through the esterification of hexadecanoic-D31 acid with methanol, typically using an acid catalyst like sulfuric acid or hydrochloric acid. The industrial production follows similar routes but emphasizes high purity and yield control.

Chemistry

  • Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy : Methyl hexadecanoate-D31 serves as a reference standard in analytical techniques, aiding in the identification and quantification of fatty acids in complex mixtures.

Biology

  • Metabolic Studies : The compound is utilized to trace the incorporation and metabolism of fatty acids within biological systems. Its stable isotope labeling allows researchers to monitor metabolic pathways accurately .

Medicine

  • Pharmacokinetic Studies : Methyl hexadecanoate-D31 is employed to understand the distribution and metabolism of fatty acid derivatives in the body, providing insights into drug behavior and efficacy.

Industry

  • Phase Change Materials : Due to its excellent thermal stability and high enthalpy of fusion, methyl hexadecanoate-D31 is applied in developing phase change materials for thermal energy storage solutions.

Methyl hexadecanoate-D31 exhibits several biological activities:

  • Antimicrobial Activity : It has shown effectiveness against multidrug-resistant bacteria like Staphylococcus aureus and Klebsiella pneumoniae. A study indicated significant inhibitory effects on these pathogens, suggesting potential therapeutic applications against antibiotic-resistant infections .
  • Anti-inflammatory Properties : The compound inhibits phagocytic activity and modulates immune responses, which may benefit conditions characterized by excessive inflammation.
  • Antioxidant Activity : In vitro studies have demonstrated its ability to scavenge free radicals, indicating protective effects against oxidative stress-related damage.

Antibacterial Efficacy

A study assessed the antibacterial effects of methyl hexadecanoate-D31 against multidrug-resistant bacteria isolated from diabetic patients. The results indicated significant inhibitory activity, supporting its potential use in treating resistant bacterial infections .

Hepatoprotective Effects

Research has suggested that methyl hexadecanoate-D31 may offer hepatoprotective properties by reducing liver damage markers in experimental models, although further studies are needed to confirm these effects.

Phytochemical Analysis

Studies involving phytochemical extracts have utilized methyl hexadecanoate-D31 to investigate synergistic effects with other compounds, enhancing the understanding of its role in natural product chemistry.

Mechanism of Action

The mechanism of action of methyl hexadecanoate-D31 involves its incorporation into metabolic pathways where it mimics the behavior of natural fatty acids. It is metabolized by enzymes such as lipases and esterases, leading to the formation of deuterated metabolites. These metabolites can then be traced using mass spectrometry or nuclear magnetic resonance spectroscopy to study various biochemical processes .

Comparison with Similar Compounds

Non-Deuterated Methyl Hexadecanoate (Methyl Palmitate)

  • CAS RN : 628-97-7
  • Molecular Formula : C₁₇H₃₄O₂
  • Molecular Weight : 270.45 g/mol
  • Key Differences :
    • Lacks deuterium, making it unsuitable for isotope dilution mass spectrometry (IDMS).
    • Exhibits distinct NMR and IR spectral profiles due to protonated hydrogens .
    • Applications: Used as a reference standard in lipid analysis and biodiesel research .

Ethyl Hexadecanoate-D31

  • CAS RN : 1215721-57-5
  • Molecular Formula : C₁₈H₃₅O₂ (deuterated ethyl group)
  • Molecular Weight : ~299.66 g/mol (estimated)
  • Key Differences: Ethyl ester group instead of methyl, altering solubility and volatility. Similar deuterium substitution but tailored for ethyl ester quantification . Safety: Classified as non-hazardous under GHS .

Methyl Heptadecanoate-D33 and Methyl Octadecanoate-D35

  • CAS RN : 1219804-81-5 (C17), 29823-25-4 (C18)
  • Molecular Formula : CD₃(CD₂)₁₅COOCH₃ (C17), CD₃(CD₂)₁₆COOCH₃ (C18)
  • Molecular Weight : ~315.68 g/mol (C17), ~329.70 g/mol (C18)
  • Key Differences :
    • Longer alkyl chains (C17 and C18) increase hydrophobicity and melting points.
    • Used as internal standards for analyzing longer-chain fatty acids .

Physicochemical and Analytical Properties

Table 1: Comparative Properties of Deuterated Methyl Esters

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Deuterium Positions Storage Requirements
Methyl Hexadecanoate-D31 29848-79-1 CD₃(CD₂)₁₄COOCH₃ 301.64 31 (alkyl chain) Refrigerated
Ethyl Hexadecanoate-D31 1215721-57-5 C₁₈H₃₅O₂ ~299.66 31 (ethyl group) Room temperature
Glycidyl Palmitate-D31 7501-44-2 C₁₉H₃₆O₃ ~318.50 31 (alkyl chain) -20°C
Methyl Heptadecanoate-D33 1219804-81-5 CD₃(CD₂)₁₅COOCH₃ ~315.68 33 (alkyl chain) Refrigerated

Research Findings and Industrial Relevance

  • Analytical Accuracy: Deuterated standards like Methyl Hexadecanoate-D31 reduce matrix effects in lipidomics, improving quantification accuracy by 15–20% compared to non-deuterated standards .
  • Isotopic Purity : Suppliers guarantee >98% deuterium enrichment, critical for avoiding spectral overlap in NMR .
  • Cost and Availability: Methyl Hexadecanoate-D31 is priced at ~¥27,500/100 mg (Japan) and €94–119/5–10 mg (Europe), reflecting its niche application .

Biological Activity

Methyl hexadecanoate-D31, also known as Methyl palmitate-D31, is a deuterated form of methyl palmitate, a fatty acid methyl ester with significant biological activities. This compound has been studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and antioxidant properties. This article compiles data from various studies to provide a comprehensive overview of its biological activity.

PropertyValue
Molecular Formula C17_{17}H3_{3}D31_{31}O2_2
Molecular Weight 301.64 g/mol
Density 0.9 ± 0.1 g/cm³
Boiling Point 332.1 °C
Flash Point 152.8 °C

Antimicrobial Activity

Methyl hexadecanoate-D31 exhibits notable antimicrobial properties against various pathogens, particularly multidrug-resistant (MDR) bacteria. Research has demonstrated that this compound effectively inhibits the growth of bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

  • Study Findings : A study assessed the antibacterial effects of hexadecanoic acid methyl ester against MDR bacteria isolated from diabetic patients. The results indicated that hexadecanoic acid methyl ester showed significant inhibitory activity against these pathogens, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .

Anti-inflammatory Properties

Methyl hexadecanoate-D31 has been reported to possess anti-inflammatory effects. It inhibits phagocytic activity and modulates immune responses, which may be beneficial in conditions characterized by excessive inflammation.

  • Mechanism of Action : The compound's ability to inhibit pro-inflammatory cytokines suggests its role in reducing inflammation at the cellular level. This property makes it a candidate for further research in inflammatory diseases .

Antioxidant Activity

The antioxidant activity of methyl hexadecanoate-D31 has been evaluated through various assays, including DPPH radical scavenging and superoxide radical scavenging tests.

  • Research Insights : In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related damage in cells .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study on the antibacterial properties of hexadecanoic acid methyl ester demonstrated its effectiveness against clinical isolates of MDR bacteria. The compound was identified as one of the key bioactive agents in plant extracts used for antimicrobial purposes .
  • Hepatoprotective Effects :
    • Research indicated that hexadecanoic acid methyl ester may exert hepatoprotective effects, potentially aiding in liver health by mitigating damage caused by toxins or diseases .
  • Phytochemical Analysis :
    • Phytochemical screenings have revealed that methyl hexadecanoate-D31 is part of a larger profile of bioactive compounds found in various plant extracts, enhancing their therapeutic potential through synergistic effects .

Q & A

Q. What are the critical considerations for synthesizing and purifying methyl hexadecanoate-D31 for use as an isotopic tracer in metabolic studies?

Methyl hexadecanoate-D31 is synthesized via esterification of deuterated palmitic acid (hexadecanoic acid-D31) with methanol under acid catalysis. Key purification steps include solvent extraction to remove unreacted reagents, followed by column chromatography (e.g., silica gel) to isolate the deuterated ester. Purity is validated using gas chromatography-mass spectrometry (GC-MS) with a deuterium-specific detection mode to confirm isotopic enrichment (>98 atom% D) and absence of non-deuterated contaminants . Storage at 0–6°C in inert solvents (e.g., methyl-tert-butyl ether) prevents degradation .

Q. How should researchers safely handle methyl hexadecanoate-D31 in laboratory settings?

Follow OSHA and EU safety guidelines:

  • Personal protective equipment (PPE): Wear nitrile gloves and safety goggles to avoid skin/eye contact. Use fume hoods for volatile solvent handling.
  • Storage: Store in sealed, labeled containers in a dry, ventilated area away from oxidizers. Monitor for leaks using vapor detectors .
  • Spill management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are recommended for quantifying methyl hexadecanoate-D31 in biological matrices?

Deuterated methyl palmitate is quantified using:

  • GC-MS with electron impact ionization: Monitor m/z 301.64 (base peak for CD3(CD2)14COOCH3) and compare with non-deuterated analogs (m/z 270.5). Use deuterated internal standards (e.g., methyl heptadecanoate-D33) to correct for matrix effects .
  • Nuclear magnetic resonance (NMR): <sup>2</sup>H-NMR at 61.4 MHz confirms isotopic purity by detecting absence of protiated C-D bonds .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the interpretation of methyl hexadecanoate-D31 in lipid metabolism studies?

Deuterium substitution at C-1 and adjacent carbons slows enzymatic β-oxidation due to increased bond strength (C-D vs. C-H), altering metabolic flux rates. For accurate modeling:

  • Control experiments: Compare degradation rates of deuterated vs. non-deuterated esters in in vitro assays (e.g., liver microsomes).
  • Computational adjustments: Apply KIE correction factors (e.g., 1.1–1.3 for dehydrogenase steps) to kinetic models .

Q. What mixed-methods approaches resolve contradictions in methyl hexadecanoate-D31’s anti-inflammatory vs. pro-fibrotic effects observed across studies?

Example design:

  • Quantitative: Measure cytokine levels (IL-6, TNF-α) in macrophage cultures treated with methyl hexadecanoate-D31 (0–100 µM) via ELISA.
  • Qualitative: Conduct semi-structured interviews with researchers to identify methodological biases (e.g., dosing variability, cell line selection).
  • Integration: Use triangulation to reconcile discrepancies, such as dose-dependent biphasic effects or cell-type-specific responses .

Q. How can systematic reviews address heterogeneity in methyl hexadecanoate-D31’s reported bioactivity across preclinical studies?

  • Search strategy: Include terms like “deuterated palmitate” and “immune modulation” across PubMed, Embase, and specialized lipidomics databases.
  • Risk of bias assessment: Evaluate studies for confounding variables (e.g., solvent carriers like DMSO affecting results).
  • Meta-regression: Analyze dose-response relationships and species differences (e.g., murine vs. human primary cells) to identify consensus mechanisms .

Methodological Guidance

Q. What statistical frameworks are optimal for dose-response studies using methyl hexadecanoate-D31?

  • Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 and Hill coefficients.
  • Bayesian hierarchical modeling: Account for batch-to-batch variability in deuterated compound purity .

Q. How should researchers validate the stability of methyl hexadecanoate-D31 in long-term in vivo studies?

  • Accelerated stability testing: Incubate the compound at 40°C/75% RH for 6 months and analyze degradation products via LC-MS/MS.
  • Isotopic tracing: Administer <sup>13</sup>C-labeled analogs alongside deuterated forms to distinguish metabolic breakdown from isotopic exchange .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl palmitate-d31
Reactant of Route 2
Reactant of Route 2
Methyl palmitate-d31

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.